molecular formula C8H13NO3 B065143 Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 177980-28-8

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B065143
CAS No.: 177980-28-8
M. Wt: 171.19 g/mol
InChI Key: YLVMNNQUWKXAHL-UHFFFAOYSA-N
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Description

Ethyl 7-oxa-2-azabicyclo[410]heptane-2-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

The synthesis of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The presence of oxygen and nitrogen atoms within its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other bicyclic compounds such as:

The uniqueness of Ethyl 7-oxa-2-azabicyclo[41

Biological Activity

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known by its CAS number 72229-08-4, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.206 g/mol
LogP0.974
PSA (Polar Surface Area)35.53 Ų

The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

This compound has been investigated for its role as a potential inhibitor of certain enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of specific bacterial strains.
  • Enzyme Inhibition : It is believed to interact with enzymes such as β-lactamases, which are crucial in antibiotic resistance mechanisms.

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the activity of these enzymes, suggesting potential applications in combating resistant bacterial infections .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
  • Synthesis of Bioactive Compounds : Research has explored the use of this compound as a building block in synthesizing more complex bioactive molecules. For instance, it has been utilized in the preparation of fused cyclopropane-g-lactams, which possess interesting pharmacological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group transformations. Common methods include:

  • Cyclization Reactions : These reactions are crucial for forming the bicyclic structure.
  • Esterification : The carboxylic acid moiety is often esterified to enhance solubility and bioactivity.

Properties

IUPAC Name

ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-8(10)9-5-3-4-6-7(9)12-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMNNQUWKXAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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